2-(2-Chlorophenyl)-N-[(2-methyl-5-pyridin-2-ylpyrazol-3-yl)methyl]acetamide
Description
2-(2-Chlorophenyl)-N-[(2-methyl-5-pyridin-2-ylpyrazol-3-yl)methyl]acetamide is a synthetic organic compound with potential applications in various fields of scientific research. This compound is characterized by the presence of a chlorophenyl group, a pyridinylpyrazolyl moiety, and an acetamide functional group, making it a versatile molecule for chemical modifications and reactions.
Properties
IUPAC Name |
2-(2-chlorophenyl)-N-[(2-methyl-5-pyridin-2-ylpyrazol-3-yl)methyl]acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17ClN4O/c1-23-14(11-17(22-23)16-8-4-5-9-20-16)12-21-18(24)10-13-6-2-3-7-15(13)19/h2-9,11H,10,12H2,1H3,(H,21,24) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ALUQSUCYZFDPJB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC(=N1)C2=CC=CC=N2)CNC(=O)CC3=CC=CC=C3Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17ClN4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Chlorophenyl)-N-[(2-methyl-5-pyridin-2-ylpyrazol-3-yl)methyl]acetamide typically involves multi-step organic reactions. One common approach is to start with the chlorination of a phenyl ring to introduce the chlorophenyl group. This is followed by the formation of the pyridinylpyrazolyl moiety through cyclization reactions involving appropriate precursors. The final step involves the acylation of the intermediate compound to introduce the acetamide group.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
2-(2-Chlorophenyl)-N-[(2-methyl-5-pyridin-2-ylpyrazol-3-yl)methyl]acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to modify the oxidation state of the compound.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions to introduce different substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the chlorophenyl ring.
Scientific Research Applications
2-(2-Chlorophenyl)-N-[(2-methyl-5-pyridin-2-ylpyrazol-3-yl)methyl]acetamide has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in studies of reaction mechanisms.
Biology: The compound can be used in biochemical assays to study enzyme interactions or as a ligand in receptor binding studies.
Industry: It can be used in the development of new materials or as an intermediate in the synthesis of agrochemicals.
Mechanism of Action
The mechanism of action of 2-(2-Chlorophenyl)-N-[(2-methyl-5-pyridin-2-ylpyrazol-3-yl)methyl]acetamide involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
- 2-(2-Chlorophenyl)-N-[(2-methyl-5-pyridin-2-ylpyrazol-3-yl)methyl]acetamide
- This compound
- This compound
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups, which allows for a wide range of chemical modifications and applications. Its structure provides a balance between hydrophobic and hydrophilic properties, making it suitable for various research applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
